2-アミノ-1-(4-メチルピペラジン-1-イル)エタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

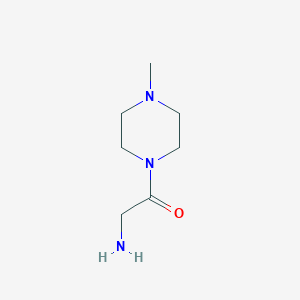

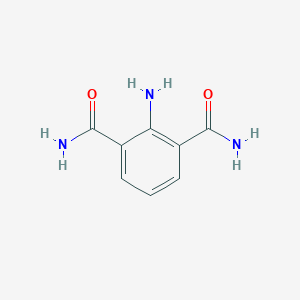

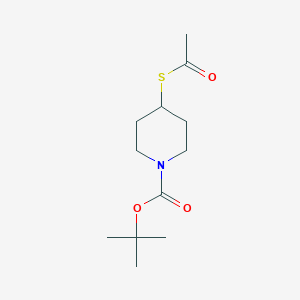

2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone is a unique chemical compound. Its empirical formula is C6H13N3O and it has a molecular weight of 143.19 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone are not fully detailed in the available resources .科学的研究の応用

抗炎症作用

この化合物は、新しいピペラジン誘導体の合成に使用されており、有意な抗炎症作用を示しています . この誘導体は LQFM182 と呼ばれ、鎮痛および抗炎症作用について試験されています . 酢酸によって誘発される屈曲の回数を用量依存的に減少させることが見出され、また、ホルマリン試験の第 2 段階における動物の足舐め時間を短縮しました .

鎮痛作用

抗炎症作用に加えて、この化合物は鎮痛作用も示しています . つまり、この化合物は痛みの感覚を軽減する可能性があり、新しい鎮痛薬の開発に役立つ可能性があります .

チロシンキナーゼの阻害

白血病の治療に使用される治療薬であるイマチニブは、2-アミノ-1-(4-メチルピペラジン-1-イル)エタノンと類似の構造を持っています . イマチニブは、細胞内の ATP からタンパク質にリン酸基を転移させることができる酵素であるチロシンキナーゼの活性を特異的に阻害します . これらの酵素を阻害することにより、イマチニブはがん細胞の増殖を制御するのに役立ちます .

4. ピラゾロピラジンおよびピリジン誘導体の合成 この化合物は、ピラゾロピラジンおよびピリジン誘導体の合成に使用されてきました . これらの誘導体は、医薬品化学の分野でさまざまな用途を持ち得ます <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1

作用機序

4-MMPE is an organic compound that can act as a proton donor or acceptor, depending on the pH of the solution. At low pH, 4-MMPE is a proton donor, and at higher pH it is a proton acceptor. This property allows 4-MMPE to act as a catalyst in a variety of reactions, such as the hydrolysis of amides and the formation of peptides.

Biochemical and Physiological Effects

4-MMPE has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-MMPE is able to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, 4-MMPE has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

実験室実験の利点と制限

4-MMPE has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, 4-MMPE is a relatively stable compound, and can be stored at room temperature for extended periods of time. However, 4-MMPE is a relatively potent compound, and should be handled with care.

将来の方向性

In the future, 4-MMPE may be used in a variety of applications. It may be used as a starting material for the synthesis of new drugs or other compounds. It may also be used in the development of peptide-based drug delivery systems. In addition, 4-MMPE may be used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. Finally, 4-MMPE may be used as a catalyst in a variety of reactions, such as the hydrolysis of amides and the formation of peptides.

合成法

4-MMPE can be synthesized by the condensation of a carboxylic acid and an amine or by the reaction of an amide with a primary amine. The most common method for synthesizing 4-MMPE is the reaction of 4-methylpiperazine with ethyl chloroformate in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide. The reaction is usually complete within 1-2 hours, and yields a product with a purity of greater than 95%.

Safety and Hazards

特性

IUPAC Name |

2-amino-1-(4-methylpiperazin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)7(11)6-8/h2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANHJTNKMQWWMDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373399 |

Source

|

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

359821-43-5 |

Source

|

| Record name | 2-Amino-1-(4-methyl-piperazin-1-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylpiperazin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride](/img/structure/B177129.png)

![2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B177138.png)